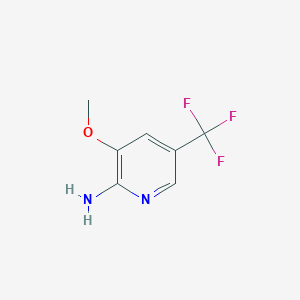
3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid
Vue d'ensemble
Description
3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it an attractive candidate for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield fluorinated pyridine derivatives in good yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the fluorine and trifluoromethyl groups.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a fluorine atom.
4-Fluoro-2-methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-6-4(3-5(14)15)1-2-13-7(6)8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRBUKTHIWINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)






![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)


